![molecular formula C19H21N3O5 B1669832 Darodipine CAS No. 72803-02-2](/img/structure/B1669832.png)
Darodipine
Overview
Description
Darodipine is an experimental calcium channel blocker that may reduce neuronal cytoskeletal alterations during aging and in neurodegenerative disorders based on animal models .
Synthesis Analysis
The synthesis of dihydropyrimidines, which are isosteres of Nifedipine and have a similar structure to Darodipine, has been extensively studied . The Biginelli condensation reaction has been used to synthesize dihydropyrimidines, with several substitutions at the C3, C4, and C5 positions of dihydropyrimidines being explored .
Molecular Structure Analysis
The molecular formula of Darodipine is C19H21N3O5 . Its molecular weight is 371.4 g/mol . The IUPAC name is diethyl 4- (2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .
Scientific Research Applications
Calcium Channel Blocker
Darodipine is an experimental calcium channel blocker . Calcium channel blockers are known to be effective in conditions such as angina, hypertension, and myocardial infarction . They show vasodilatory and cardiac depressant effects .
Neurodegenerative Disorders
Based on animal models, Darodipine may reduce neuronal cytoskeletal alterations during aging and in neurodegenerative disorders . This suggests potential applications in the treatment and management of neurodegenerative diseases.
Effect on Brain Serotonergic Systems
Studies performed on rats have shown Darodipine to have an effect on brain serotonergic systems . This could have implications in the treatment of disorders related to serotonin imbalance.
Memory and Learning Processes
Darodipine has been shown to impair memory and learning processes in mice . While this may seem like a negative effect, it could provide valuable insights into the mechanisms of memory and learning, and could potentially be used in research related to these cognitive processes.
Effect on Alkaline Phosphate Reactive Capillary Profile
Long-term effects of Darodipine tested in rats showed a significant change in their alkaline phosphate reactive capillary profile values . Alkaline phosphate enzymes play an important role in the functioning of cerebral capillary activities .
Effect on Plasma Concentration
The effect of Darodipine on plasma concentration was tested on a group of healthy male human volunteers . The result showed that Darodipine resulted in a change in heart rate and diastolic blood pressure which is related to the plasma concentration .
Antioxidant Effects
Darodipine has additional preventive effects, because of its calcium antagonistics, against free-radical mediated electrophysiological alterations . It is likely because of the trapping of such radical molecules . This suggests potential antioxidant applications of Darodipine.
Antihypertensive and Anticancer Agents
1,4-Dihydropyridines, the group to which Darodipine belongs, are known for their antihypertensive and anticancer effects . This suggests potential applications of Darodipine in the treatment of hypertension and cancer.
Mechanism of Action
Target of Action
Darodipine is primarily a calcium channel blocker . It targets the L-type calcium channels , which play a crucial role in regulating the influx of calcium ions into cells .
Mode of Action
As a calcium channel blocker, Darodipine works by restricting the influx of calcium ions through the L-type channels . This action results in the relaxation of cardiac and smooth vascular muscles .
Biochemical Pathways
For instance, studies on rats have shown that Darodipine can affect brain serotonergic systems , leading to an increase in the 5-HIAA/5-HT ratio within various parts of the brain .
Pharmacokinetics
As a general characteristic of calcium channel blockers, they are usually well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The action of Darodipine leads to several effects at the molecular and cellular levels. Its primary effect is the relaxation of cardiac and smooth vascular muscles , which can help in conditions like hypertension and angina . Additionally, studies on animal models suggest that Darodipine may reduce neuronal cytoskeletal alterations during aging and in neurodegenerative disorders .
properties
IUPAC Name |
diethyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-5-25-18(23)14-10(3)20-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13-17(12)22-27-21-13/h7-9,16,20H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERUYFVNIOLCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223125 | |
Record name | Darodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Darodipine | |
CAS RN |
72803-02-2 | |
Record name | Darodipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72803-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darodipine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072803022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darodipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DARODIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4AL7X96GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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